Acide 3-mercaptopicolinique chlorhydrate

Vue d'ensemble

Description

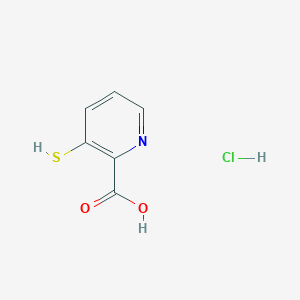

Le chlorhydrate de SKF-34288, également connu sous le nom d'acide 3-mercaptopicolinique hydrochloride, est un inhibiteur oralement actif de la phosphoénolpyruvate carboxykinase (PEPCK). Ce composé est connu pour ses effets hypoglycémiques puissants, obtenus par l'inhibition de la synthèse du glucose. Il inhibe également le métabolisme de l'asparagine, ce qui entraîne une augmentation des acides aminés et des amides .

Applications De Recherche Scientifique

SKF-34288 hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a tool to study enzyme inhibition, particularly PEPCK.

Biology: The compound is used to investigate metabolic pathways involving glucose synthesis and amino acid metabolism.

Medicine: SKF-34288 hydrochloride is studied for its potential therapeutic effects in managing hyperglycemia and diabetes.

Industry: It is used in the development of new pharmaceuticals and as a reference compound in biochemical assays

Analyse Biochimique

Biochemical Properties

3-Mercaptopicolinic Acid Hydrochloride plays a crucial role in biochemical reactions by inhibiting the enzyme phosphoenolpyruvate carboxykinase (PEPCK). This inhibition leads to a decrease in gluconeogenesis, which is the metabolic pathway that results in the generation of glucose from non-carbohydrate substrates. The compound interacts with PEPCK by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of oxaloacetate to phosphoenolpyruvate . Additionally, 3-Mercaptopicolinic Acid Hydrochloride has been shown to inhibit asparagine metabolism, leading to an increase in amino acids and amides .

Cellular Effects

3-Mercaptopicolinic Acid Hydrochloride has profound effects on various types of cells and cellular processes. In vitro studies have demonstrated that this compound reduces the proliferation of regulatory T cells (T reg cells) and induces myogenic differentiation of C2C12 cells . Furthermore, 3-Mercaptopicolinic Acid Hydrochloride has been shown to reduce colony growth formation of MCF7 cells, a breast cancer cell line . These effects suggest that the compound influences cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 3-Mercaptopicolinic Acid Hydrochloride involves its binding interactions with biomolecules and enzyme inhibition. By binding to the active site of PEPCK, the compound inhibits the enzyme’s activity, leading to a decrease in gluconeogenesis . This inhibition results in lower glucose synthesis, which can have significant implications for metabolic regulation. Additionally, 3-Mercaptopicolinic Acid Hydrochloride affects gene expression by reducing the mRNA expression of genes related to serine biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Mercaptopicolinic Acid Hydrochloride have been observed to change over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods. In vitro studies have shown that 3-Mercaptopicolinic Acid Hydrochloride can inhibit cell proliferation and induce differentiation over a period of 48 hours . In vivo studies have demonstrated that the compound can lower blood glucose levels in starved rats when administered orally .

Dosage Effects in Animal Models

The effects of 3-Mercaptopicolinic Acid Hydrochloride vary with different dosages in animal models. In starved rats, oral administration of the compound at doses ranging from 37.5 to 150 mg/kg resulted in a dose-dependent reduction in blood glucose levels . Additionally, subcutaneous injection of 25 mg/kg of the compound was able to neutralize salbutamol-mediated hyperglycemia in rabbits . High doses of 3-Mercaptopicolinic Acid Hydrochloride may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

3-Mercaptopicolinic Acid Hydrochloride is involved in metabolic pathways related to gluconeogenesis and amino acid metabolism. By inhibiting PEPCK, the compound disrupts the conversion of oxaloacetate to phosphoenolpyruvate, thereby reducing glucose synthesis . Additionally, the compound inhibits asparagine metabolism, leading to an increase in amino acids and amides . These effects on metabolic pathways can have significant implications for metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 3-Mercaptopicolinic Acid Hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to be soluble in water, which facilitates its distribution within biological systems . Specific transporters or binding proteins involved in its cellular uptake and distribution have not been extensively characterized.

Méthodes De Préparation

La synthèse du chlorhydrate de SKF-34288 implique la préparation de l'acide 3-mercaptopicolinique, suivie de sa conversion en sel de chlorhydrate. Les voies de synthèse spécifiques et les conditions réactionnelles sont exclusives et ne sont pas largement divulguées dans la littérature publique. On sait que le composé est préparé dans des conditions de laboratoire contrôlées pour garantir une pureté et une efficacité élevées .

Analyse Des Réactions Chimiques

Le chlorhydrate de SKF-34288 subit plusieurs types de réactions chimiques, notamment:

Oxydation: Cette réaction peut conduire à la formation de disulfures.

Réduction: Le composé peut être réduit en son thiol correspondant.

Substitution: Il peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe mercapto.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les halogénoalcanes. Les principaux produits formés à partir de ces réactions comprennent des disulfures, des thiols et des dérivés substitués .

Applications de la recherche scientifique

Le chlorhydrate de SKF-34288 a une large gamme d'applications de recherche scientifique:

Chimie: Il est utilisé comme outil pour étudier l'inhibition enzymatique, en particulier la PEPCK.

Biologie: Le composé est utilisé pour étudier les voies métaboliques impliquant la synthèse du glucose et le métabolisme des acides aminés.

Médecine: Le chlorhydrate de SKF-34288 est étudié pour ses effets thérapeutiques potentiels dans la gestion de l'hyperglycémie et du diabète.

Industrie: Il est utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans les tests biochimiques

Mécanisme d'action

Le chlorhydrate de SKF-34288 exerce ses effets en inhibant spécifiquement la phosphoénolpyruvate carboxykinase (PEPCK) dans la voie de la néoglucogenèse. Cette inhibition entraîne une diminution de la synthèse du glucose, ce qui entraîne des effets hypoglycémiques. De plus, le composé inhibe le métabolisme de l'asparagine, ce qui entraîne une augmentation des acides aminés et des amides .

Mécanisme D'action

SKF-34288 hydrochloride exerts its effects by specifically inhibiting phosphoenolpyruvate carboxykinase (PEPCK) in the gluconeogenesis pathway. This inhibition leads to a decrease in glucose synthesis, resulting in hypoglycemic effects. Additionally, the compound inhibits asparagine metabolism, leading to an increase in amino acids and amides .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de SKF-34288 est unique en raison de son inhibition spécifique de la PEPCK et de ses effets hypoglycémiques puissants. Des composés similaires comprennent:

Acide 3-mercaptopicolinique: Le composé parent sans le sel de chlorhydrate.

Dérivés de la phénylhydrazine: Connus pour leurs propriétés inhibitrices enzymatiques.

Thiosemicarbazones: Composés ayant des effets métaboliques similaires.

Ces composés partagent certaines similitudes structurelles mais diffèrent dans leurs cibles spécifiques et leur efficacité globale .

Propriétés

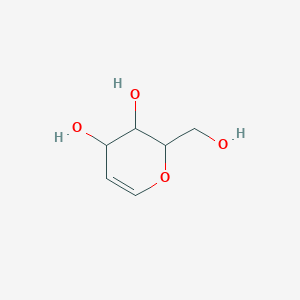

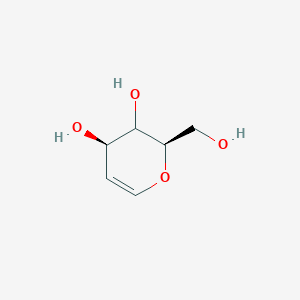

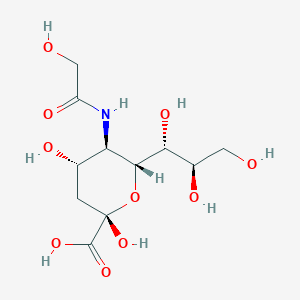

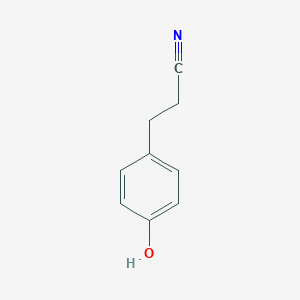

IUPAC Name |

3-sulfanylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S.ClH/c8-6(9)5-4(10)2-1-3-7-5;/h1-3,10H,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGYEUUVNLEHJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641042 | |

| Record name | 3-Sulfanylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320386-54-7 | |

| Record name | 3-Sulfanylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Mercaptopicolinic Acid Hydrochloride interact with Pck1 and affect acute pancreatitis according to the research?

A1: The research paper primarily focuses on the in vivo effects of 3-MPA on acute pancreatitis, highlighting its therapeutic potential. While it identifies Pck1 as a target, it doesn't delve into the specific molecular mechanism of 3-MPA's interaction with this enzyme. The study demonstrates that administering 3-MPA effectively inhibits Pck1 activity in the intestinal epithelial cells of mice with acute pancreatitis []. This inhibition leads to a cascade of beneficial effects, including:

- Improved Intestinal Barrier Function: 3-MPA reduces intestinal permeability, likely by increasing the expression of tight junction proteins and decreasing epithelial cell death [].

- Modulated Immune Response: Treatment with 3-MPA helps restore a balanced intestinal immune response, characterized by an increased ratio of M2 to M1 macrophages and higher secretory immunoglobulin A (sIgA) levels, alongside reduced neutrophil infiltration [].

- Alleviated Pancreatic and Intestinal Injury: The study observes reduced pancreatic and intestinal damage in mice treated with 3-MPA, evidenced by improved histopathological scores [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

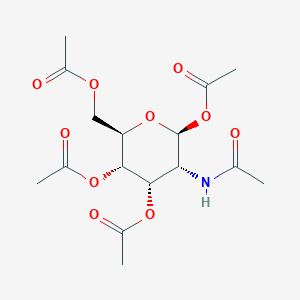

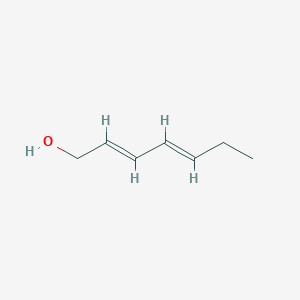

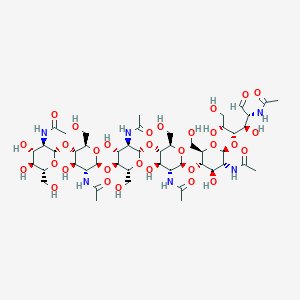

![6-bromo-5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B13575.png)

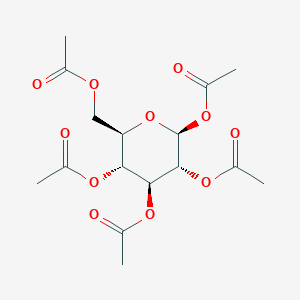

![(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B13600.png)